molecular formula C5H6N4S B1452571 Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine CAS No. 1219905-66-4

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine

Cat. No. B1452571
M. Wt: 154.2 g/mol
InChI Key: XPWSONRJGGBKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is a chemical compound with the molecular formula C5H6N4S . It has a molecular weight of 154.2 .


Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine and its derivatives has been reported in several studies . One common method involves the condensation reaction of triazolethiones with α-halomethylcarbonyl compounds . This reaction can be performed in acetone at room temperature in the presence of a base . The obtained thioethers can then be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride .


Molecular Structure Analysis

The InChI code for Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine is 1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2 . This code provides a unique representation of the molecule’s structure.

Its molecular weight is 154.2 .

Scientific Research Applications

Anticancer Agents

  • Scientific Field : Medical Science, specifically Oncology .
  • Summary of Application : Thiazolo[3,2-b][1,2,4]triazole-6-one derivatives have been synthesized and studied for their potential as anticancer agents . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized .
  • Methods of Application : The compounds were synthesized employing three-component and three-stage synthetic protocols . A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .
  • Results : The compounds have been studied for their antitumor activity in the NCI 60 lines screen. Some compounds present excellent anticancer properties at 10 μM. Derivatives 2h and 2i were the most active against cancer cell lines without causing toxicity to normal somatic (HEK293) cells .

Stabilizer in Nanoparticle Synthesis

  • Scientific Field : Nanotechnology .
  • Summary of Application : A new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium-based cationic surfactant was examined as a stabilizer in the “wet chemistry” synthesis of silver and gold nanoparticles (NPs) .
  • Methods of Application : The synthesis of the new [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium cationic surfactant was performed via the reaction of proton-induced cyclization of 5-heptadecyl-4-methyl-3-methallylsulfanyl-1,2,4-triazole . The new heterocyclic surfactant was explored as a stabilizer in an efficient synthesis of silver and gold NPs from silver nitrate and tetrachloroauric acid .
  • Results : 2-Heptadecyl-3,6,6-trimethyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium perchlorate can be used as a stabilizer to synthesize Ag–, Au–, and Ag–Au-NPs . Quantum chemical modeling clearly shows a preferable association of metal NP anions (Ag 15− and Au 15−) with the cationic surfactant .

properties

IUPAC Name

[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-1-4-2-10-5-7-3-8-9(4)5/h2-3H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWSONRJGGBKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Reactant of Route 2
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Reactant of Route 3
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Reactant of Route 4
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Reactant of Route 5
Reactant of Route 5
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine
Reactant of Route 6
Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.